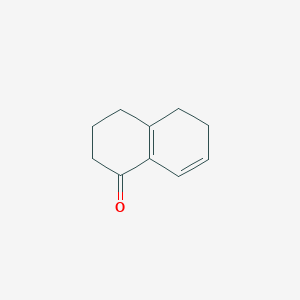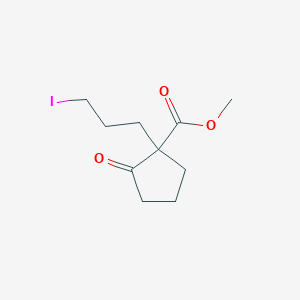
Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate is an organic compound that belongs to the class of iodinated cyclopentane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate typically involves the esterification of a cyclopentanone derivative with an iodopropyl group. One common method involves the reaction of 3-iodopropanol with cyclopentanone in the presence of an acid catalyst to form the intermediate, which is then esterified with methanol to yield the final product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like boron trifluoride etherate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in the cyclopentane ring can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide, potassium cyanide, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohol derivatives.
Scientific Research Applications
Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive molecules.
Materials Science: It can be utilized in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The iodopropyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the carbonyl group in the cyclopentane ring can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate include:
- Methyl 1-(3-bromopropyl)-2-oxocyclopentane-1-carboxylate
- Methyl 1-(3-chloropropyl)-2-oxocyclopentane-1-carboxylate
- Methyl 1-(3-fluoropropyl)-2-oxocyclopentane-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its iodopropyl group, which provides distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions and providing unique reactivity patterns .
Properties
CAS No. |
110528-50-2 |
|---|---|
Molecular Formula |
C10H15IO3 |
Molecular Weight |
310.13 g/mol |
IUPAC Name |
methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H15IO3/c1-14-9(13)10(6-3-7-11)5-2-4-8(10)12/h2-7H2,1H3 |
InChI Key |
GNMUKIBBASKMEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1=O)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


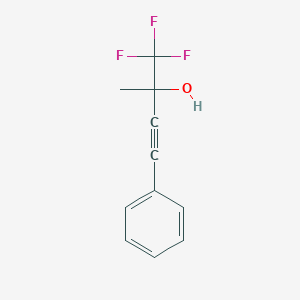

![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)
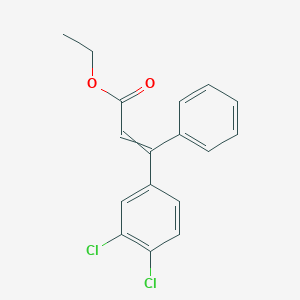


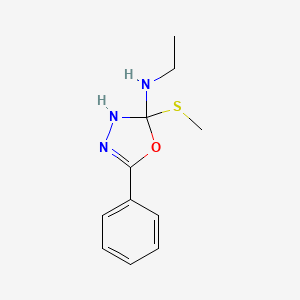
silane](/img/structure/B14308505.png)




![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)
